molecular formula C10H13B B1287423 2-Bromo-1,4-diethylbenzene CAS No. 52076-43-4

2-Bromo-1,4-diethylbenzene

Cat. No.: B1287423
CAS No.: 52076-43-4
M. Wt: 213.11 g/mol
InChI Key: JOHFMRVNALTVEF-UHFFFAOYSA-N
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Description

2-Bromo-1,4-diethylbenzene is an organic compound belonging to the family of halogenated benzenes. It is characterized by the presence of a bromine atom and two ethyl groups attached to a benzene ring. The molecular formula of this compound is C10H13Br, and it has a molecular weight of 213.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,4-diethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-diethylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-diethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form 1,4-diethylbenzene.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of compounds like 2-ethoxy-1,4-diethylbenzene.

    Oxidation: Formation of 2-bromo-1,4-diethylbenzoic acid or 2-bromo-1,4-diethylbenzaldehyde.

    Reduction: Formation of 1,4-diethylbenzene.

Scientific Research Applications

2-Bromo-1,4-diethylbenzene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-diethylbenzene: Similar structure but with different positional isomerism.

    2-Bromo-1,4-dimethylbenzene: Similar structure with methyl groups instead of ethyl groups.

    1,4-Dibromo-2,5-dimethylbenzene: Contains two bromine atoms and two methyl groups.

Uniqueness

2-Bromo-1,4-diethylbenzene is unique due to the presence of both ethyl groups and a bromine atom in specific positions on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .

Biological Activity

2-Bromo-1,4-diethylbenzene is a brominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, highlighting relevant studies, potential applications, and mechanisms of action.

  • Molecular Formula : C₁₀H₁₃Br
  • Molecular Weight : 213.12 g/mol
  • Boiling Point : 78-80 °C (2 mmHg)
  • Density : 1.264 g/cm³

Antimicrobial Properties

Brominated compounds often display antimicrobial properties. For instance, sulfonamide derivatives containing bromine have been shown to inhibit bacterial enzymes critical for folate synthesis, suggesting that this compound may possess similar properties. Although direct evidence for this compound is sparse, its structural analogy to known antimicrobial agents warrants further investigation.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated that brominated benzene derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial growth. This suggests that this compound could potentially inhibit similar pathways.

Study 2: Toxicological Assessment

Research assessing the environmental impact of brominated compounds indicated that they could accumulate in biological systems, leading to potential toxicity. In aquatic environments, such compounds have been shown to disrupt endocrine functions in fish and other organisms. This raises concerns regarding the ecological implications of this compound and necessitates further toxicological studies.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several brominated and non-brominated analogs of this compound:

Compound NameStructure FeaturesBiological Activity
2-Bromo-1,3-diethylbenzene Bromine at different positionModerate antibacterial activity
Diethyl 4-bromophenylphosphonate Bromine on phenyl ringInhibits triglyceride synthesis in animal models
Brominated sulfonamides Sulfonamide groupStrong antibacterial properties against Gram-positive bacteria

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Similar to other brominated compounds, it may inhibit critical enzymes involved in metabolic pathways.
  • Endocrine Disruption : Potential interference with hormonal systems in wildlife due to structural similarities with known endocrine disruptors.

Properties

IUPAC Name

2-bromo-1,4-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHFMRVNALTVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614813
Record name 2-Bromo-1,4-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52076-43-4
Record name 2-Bromo-1,4-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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